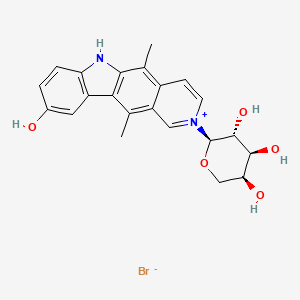

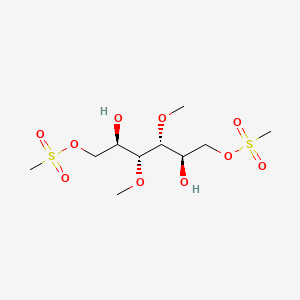

![molecular formula C30H34ClF3N4O7S B10826356 4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826356.png)

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ICI-200880 is a small molecule drug developed by AstraZenecaThis enzyme is involved in various inflammatory processes and is a target for treating conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory diseases .

Preparation Methods

The synthesis of ICI-200880 involves several key steps:

Carbodiimide-mediated coupling: The process begins with the coupling of an acid (I) with an amine (II) using a carbodiimide reagent. This reaction forms an intermediate ester.

Ester hydrolysis: The intermediate ester is then hydrolyzed using hydrochloric acid to yield the corresponding acid (III).

Preparation of amino alcohol: Another key intermediate, amino alcohol (VI), is prepared by alkylating a nitro-alkane (IV) with trifluoroacetaldehyde, followed by reduction of the resulting nitro alcohol (V).

Final coupling and oxidation: The acid (III) is coupled with amino alcohol (VI), and the resulting product is oxidized using potassium permanganate to yield ICI-200880.

Chemical Reactions Analysis

ICI-200880 undergoes several types of chemical reactions:

Oxidation: The final step in its synthesis involves oxidation with potassium permanganate.

Reduction: The preparation of amino alcohol (VI) involves the reduction of a nitro alcohol.

Substitution: The alkylation of nitro-alkane (IV) with trifluoroacetaldehyde is a substitution reaction.

Common reagents used in these reactions include carbodiimide, hydrochloric acid, trifluoroacetaldehyde, and potassium permanganate. The major products formed from these reactions are the intermediates and the final compound, ICI-200880 .

Scientific Research Applications

ICI-200880 has been studied for its potential therapeutic applications in various fields:

Cardiovascular Research: It has been shown to protect against myocardial dysfunction and attenuated coronary flow reserve following coronary artery occlusion and reperfusion in dogs.

Respiratory Diseases:

Inflammatory Diseases: Its ability to inhibit neutrophil elastase makes it a candidate for treating various inflammatory conditions.

Mechanism of Action

ICI-200880 exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, ICI-200880 helps to reduce inflammation and tissue damage associated with various diseases. The molecular target of ICI-200880 is the enzyme neutrophil elastase, and its pathway involves the inhibition of elastase activity, leading to reduced inflammation and tissue protection .

Comparison with Similar Compounds

ICI-200880 is part of a class of compounds known as neutrophil elastase inhibitors. Similar compounds include:

- ONO-5046

- MR-889

- L-694,458

- CE-1037

- GW-311616

- TEI-8362

- ONO-6818

- AE-3763

- FK-706

- ZD-0892

- ZD-8321

What sets ICI-200880 apart is its specific chemical structure and its development by AstraZeneca. It has shown promising results in preclinical studies, particularly in protecting against myocardial dysfunction and reducing neutrophil infiltration .

Properties

Molecular Formula |

C30H34ClF3N4O7S |

|---|---|

Molecular Weight |

687.1 g/mol |

IUPAC Name |

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C30H34ClF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)/t22-,23?,24-/m0/s1 |

InChI Key |

YGPYJEFIYYPEEE-OTKIHZFJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

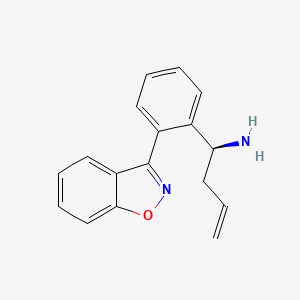

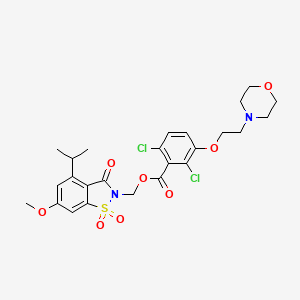

![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)

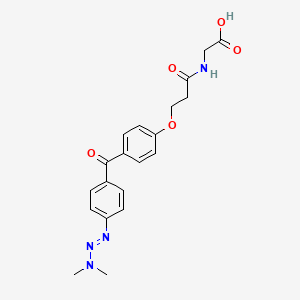

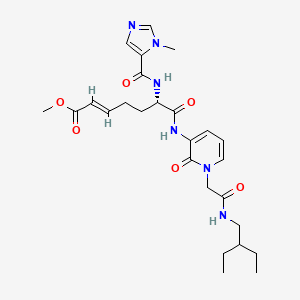

![2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid](/img/structure/B10826311.png)

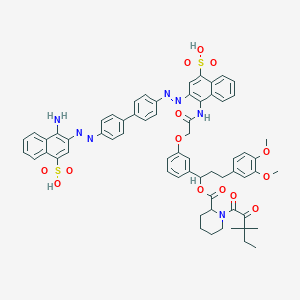

![butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate](/img/structure/B10826312.png)

![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)

![sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate](/img/structure/B10826350.png)

![(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B10826359.png)

![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826361.png)